N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)
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Overview
Description
N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a furan ring, a hydrazone linkage, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with diphenylacetamide: The hydrazone intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide: shares structural similarities with other hydrazone derivatives and furan-containing compounds.
Uniqueness
- The presence of both the furan ring and the diphenylacetamide moiety in the same molecule makes this compound unique. This combination of structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21Cl2N3O3 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21Cl2N3O3/c28-20-11-13-22(23(29)15-20)24-14-12-21(35-24)16-31-32-25(33)17-30-27(34)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,26H,17H2,(H,30,34)(H,32,33)/b31-16- |
InChI Key |
LUAGLKJPPHZINM-ACXHZZMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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